Cas no 1249514-25-7 (3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide)

3-(4-Bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide is a brominated pyrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a pyrazole core substituted with a bromine atom at the 4-position, coupled with a propylamino-propanamide side chain, enhancing its reactivity and binding affinity. This compound may serve as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or other targeted therapeutics. The bromo substituent offers a handle for further functionalization via cross-coupling reactions, while the propanamide moiety contributes to solubility and pharmacokinetic properties. Its well-defined chemical properties make it suitable for structure-activity relationship (SAR) studies in drug discovery.
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide structure
1249514-25-7 structure
Product name:3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide
CAS No:1249514-25-7
MF:C9H15BrN4O
Molecular Weight:275.145600557327
CID:6391402
PubChem ID:61924010

3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide 化学的及び物理的性質

名前と識別子

    • 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide
    • 1249514-25-7
    • EN300-1123272
    • AKOS011197938
    • インチ: 1S/C9H15BrN4O/c1-2-3-12-8(9(11)15)6-14-5-7(10)4-13-14/h4-5,8,12H,2-3,6H2,1H3,(H2,11,15)
    • InChIKey: MGUKNKMYDQVEKM-UHFFFAOYSA-N
    • SMILES: BrC1C=NN(C=1)CC(C(N)=O)NCCC

計算された属性

  • 精确分子量: 274.04292g/mol
  • 同位素质量: 274.04292g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 214
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.9Ų
  • XLogP3: 0.3

3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1123272-1g
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide
1249514-25-7 95%
1g
$914.0 2023-10-26
Enamine
EN300-1123272-0.5g
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide
1249514-25-7 95%
0.5g
$877.0 2023-10-26
Enamine
EN300-1123272-0.1g
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide
1249514-25-7 95%
0.1g
$804.0 2023-10-26
Enamine
EN300-1123272-5g
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide
1249514-25-7 95%
5g
$2650.0 2023-10-26
Enamine
EN300-1123272-10.0g
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide
1249514-25-7
10g
$4236.0 2023-06-09
Enamine
EN300-1123272-0.25g
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide
1249514-25-7 95%
0.25g
$840.0 2023-10-26
Enamine
EN300-1123272-5.0g
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide
1249514-25-7
5g
$2858.0 2023-06-09
Enamine
EN300-1123272-0.05g
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide
1249514-25-7 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1123272-1.0g
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide
1249514-25-7
1g
$986.0 2023-06-09
Enamine
EN300-1123272-2.5g
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide
1249514-25-7 95%
2.5g
$1791.0 2023-10-26

3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide 関連文献

3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamideに関する追加情報

Research Brief on 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide (CAS: 1249514-25-7)

In recent years, the compound 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide (CAS: 1249514-25-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole and propanamide backbone, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The presence of the 4-bromo substituent on the pyrazole ring further enhances its reactivity and binding affinity, making it a valuable scaffold for drug development.

Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of this compound. One notable investigation demonstrated its efficacy as a selective inhibitor of a specific kinase pathway implicated in inflammatory diseases. The study utilized a combination of in vitro assays and molecular docking simulations to confirm the compound's binding mode and inhibitory activity. These findings suggest that 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide could serve as a lead compound for the development of novel anti-inflammatory agents.

Another area of research has explored the compound's potential in oncology. Preliminary data from cell-based assays indicate that it exhibits cytotoxic effects against certain cancer cell lines, particularly those with dysregulated signaling pathways. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation. Further studies are underway to optimize the compound's pharmacokinetic properties and evaluate its efficacy in animal models.

The synthesis and structural optimization of 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide have also been a focus of recent research. Advances in synthetic methodologies have enabled the production of derivatives with improved solubility and bioavailability. These modifications are critical for enhancing the compound's therapeutic potential and reducing off-target effects. Computational chemistry tools have played a pivotal role in guiding these structural refinements.

In conclusion, 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide represents a promising candidate for further drug development. Its diverse biological activities and modifiable structure make it a versatile tool for addressing unmet medical needs. Future research should prioritize in vivo studies and clinical trials to fully realize its therapeutic potential. This brief underscores the importance of continued investment in the exploration of this compound and its derivatives.

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